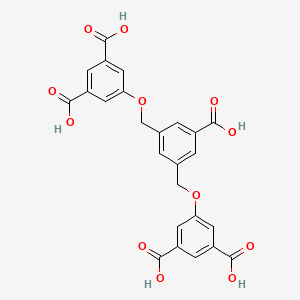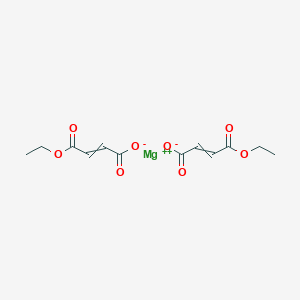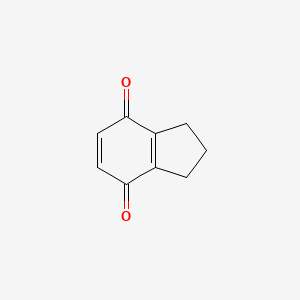
5,5'-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid: is a complex organic compound with the molecular formula C23H14O12 and a molecular weight of 482.35 g/mol . This compound is characterized by its white solid form, which is insoluble in water but soluble in organic solvents such as chloroform and xylene . It is primarily used as an intermediate in the synthesis of high-performance polymers and fluorescent dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid typically involves a multi-step chemical process. The specific synthetic route can vary depending on the desired purity and yield. One common method involves the reaction of 5-carboxy-1,3-phenylene with formaldehyde and subsequent oxidation to form the bis(methylene)bis(oxy)diisophthalic acid structure .
Industrial Production Methods: In an industrial setting, the production of this compound is optimized for large-scale synthesis. This often involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of high-performance polymers and materials with specific functional properties .
- Employed in the development of fluorescent dyes for various applications.
Biology and Medicine:
- Potential use in the development of drug delivery systems due to its ability to form stable complexes with metal ions .
- Investigated for its role in the synthesis of bioactive compounds.
Industry:
- Utilized in the production of advanced materials for electronics and photonics .
- Applied in the manufacturing of specialty chemicals and coatings.
Mécanisme D'action
The mechanism by which 5,5’-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. This interaction can influence various molecular pathways, including catalytic processes and the stabilization of reactive intermediates . The compound’s structure allows it to participate in coordination chemistry, making it valuable in the synthesis of metal-organic frameworks and other complex materials .
Comparaison Avec Des Composés Similaires
- 5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid
- 5,5’-((Ethane-1,2-diyl)bis(oxy))diisophthalic acid
Comparison:
- 5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid: Similar in structure but lacks the methylene bridge, which can influence its reactivity and applications .
- 5,5’-((Ethane-1,2-diyl)bis(oxy))diisophthalic acid: Contains an ethane bridge instead of a methylene bridge, affecting its flexibility and coordination properties .
The unique structure of 5,5’-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid, with its methylene bridges, provides distinct advantages in terms of stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C25H18O12 |
|---|---|
Poids moléculaire |
510.4 g/mol |
Nom IUPAC |
5-[[3-carboxy-5-[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C25H18O12/c26-21(27)14-2-12(10-36-19-6-15(22(28)29)4-16(7-19)23(30)31)1-13(3-14)11-37-20-8-17(24(32)33)5-18(9-20)25(34)35/h1-9H,10-11H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35) |
Clé InChI |
TVSOWOCPQXTATN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12512742.png)
![2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate](/img/structure/B12512750.png)

![zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride](/img/structure/B12512760.png)
![2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol]](/img/structure/B12512769.png)


![{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B12512784.png)
![11-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)benzo[b][1]benzazepine](/img/structure/B12512789.png)
![3-Chloro-2-[2-(pyridin-3-yl)ethenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12512791.png)
![N-[(4-chlorophenyl)(2-phenylcyclopropyl)methylidene]hydroxylamine](/img/structure/B12512792.png)
![2-[[2-[(Ethoxycarbonylamino)-oxomethyl]-3-oxobut-1-enyl]amino]-3-thiophenecarboxylic acid methyl ester](/img/structure/B12512796.png)
![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12512799.png)
